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Introduction

Anlotinib is an oral multi-target tyrosine kinase inhibitor (TKI) that targets vascular endothelial
growth factor receptors (VEGFR-1, -2, and -3), fibroblast growth factor receptors (FGFR-1, -2,
and -3), platelet-derived growth factor receptors (PDGFR-a and -B), and c-Kit.[1][2][3] By
inhibiting these signaling pathways, anlotinib effectively suppresses tumor angiogenesis and
proliferation.[2][3] Immunotherapy, particularly the use of immune checkpoint inhibitors (ICIs)
targeting the PD-1/PD-L1 axis, has revolutionized cancer treatment by reactivating the host's
anti-tumor immune response.[4] The combination of anlotinib with immunotherapy is a
promising strategy, as the anti-angiogenic effects of anlotinib can modulate the tumor
microenvironment (TME) to be more favorable for an effective anti-tumor immune response.[5]

[6]

Rationale for Combination Therapy

The synergistic effect of combining anlotinib with immunotherapy stems from the intricate
relationship between angiogenesis and the immune response within the TME. Tumors often
create an immunosuppressive microenvironment characterized by hypoxia and an abundance
of regulatory immune cells. Anlotinib can help to normalize the tumor vasculature, which
alleviates hypoxia and enhances the infiltration of cytotoxic T lymphocytes into the tumor.[5][6]
Furthermore, anlotinib has been shown to reprogram the TME from an immunosuppressive to
an immune-supportive state by increasing the presence of active natural killer (NK) cells and
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antigen-presenting cells.[6] This modulation of the TME by anlotinib can augment the efficacy
of ICls, leading to a more robust and durable anti-tumor response.[4][5]

Key Preclinical and Clinical Findings

Preclinical studies in syngeneic mouse models have demonstrated that anlotinib, in
combination with PD-1 inhibitors, leads to enhanced tumor regression and prolonged survival
compared to either monotherapy.[5] This combination therapy has been shown to increase the
infiltration of CD4+ and CD8+ T cells while reducing the population of immunosuppressive cells
within the tumor.[5]

Clinically, the combination of anlotinib and ICIs has shown promising efficacy and a
manageable safety profile in various solid tumors, particularly in non-small cell lung cancer
(NSCLC).[1][7][8] Several studies have reported improved objective response rates (ORR),
disease control rates (DCR), progression-free survival (PFS), and overall survival (OS) with the
combination therapy compared to monotherapy.[1][7][8]

Data Presentation
Table 1: Efficacy of Anlotinib and PD-1 Inhibitor
Combination Therapy in Advanced NSCLC (Previously

Treated with Immunotherapy)

] . 95% Confidence
Efficacy Endpoint Value Reference
Interval (ClI)

Objective Response

23.9% 14.3-35.9% [1]
Rate (ORR)
Disease Control Rate

85.1% 74.3-92.6% [1]
(DCR)
Median Progression-

) 6.1 months 2.37-9.83 months [1]

Free Survival (PFS)
Median Overall

16.5 months 10.73-22.27 months [1]

Survival (OS)
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Table 2: Efficacy of Anlotinib and Anti-PD-1 Antibody
~ombination in Ad | Ref Solid T

] . 95% Confidence
Efficacy Endpoint Value Reference
Interval (Cl)

Objective Response

23.1% - [4]
Rate (ORR)
Disease Control Rate

80.8% - [4]
(DCR)
Median Progression-

4.77 months 4.10-5.44 months [4]

Free Survival (PFS)

Table 3: Common Treatment-Related Adverse Events
(TRAES) of Anlotinib and PD-1 Inhibitor Combination

Therapy

Adverse Event Any Grade Grade =23 Reference
Fatigue 19.23% - [4]
Decreased Appetite 15.38% - [4]
Hand-foot syndrome 15.38% 11.5% [4]
Hypertension - 11.5% [4]

Experimental Protocols
Protocol 1: In Vitro Cell Viability (MTT) Assay

Objective: To assess the cytotoxic effects of anlotinib as a monotherapy and in combination
with an immune checkpoint inhibitor on cancer cell lines.

Materials:

e Cancer cell line of interest
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o Complete cell culture medium

e Anlotinib

e PD-1/PD-L1 blocking antibody (or other ICI)
o 96-well plates

e MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in
PBS)

e Solubilization solution (e.g., DMSO or 0.01 M HCI in 10% SDS solution)
e Microplate reader
Procedure:

o Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 pL of
complete culture medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.[9]

o Treatment: Prepare serial dilutions of anlotinib and the ICI in culture medium. Remove the
medium from the wells and add 100 pL of the drug-containing medium. Include wells with
untreated cells (vehicle control) and medium only (blank).

 Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

o MTT Addition: Add 10 pL of MTT reagent to each well and incubate for 2-4 hours at 37°C,
allowing viable cells to form formazan crystals.[9]

e Solubilization: Add 100 pL of solubilization solution to each well and incubate overnight at
37°C to dissolve the formazan crystals.[9]

o Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

o Data Analysis: Subtract the absorbance of the blank from all readings. Calculate cell viability
as a percentage of the vehicle control.

Protocol 2: In Vivo Syngeneic Mouse Model Study
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Obijective: To evaluate the in vivo anti-tumor efficacy of anlotinib in combination with an
immune checkpoint inhibitor.

Materials:

¢ Syngeneic mouse strain (e.g., C57BL/6 or BALB/c)
e Syngeneic tumor cell line (e.g., MC38 or CT26)

o Anlotinib (formulated for oral gavage)

e Anti-mouse PD-1 antibody (or other ICI)

» Vehicle control

» Sterile PBS

o Calipers

Procedure:

e Tumor Cell Implantation: Subcutaneously inject 1 x 10"6 tumor cells in 100 pL of sterile PBS
into the flank of each mouse.

e Tumor Growth Monitoring: Monitor tumor growth every 2-3 days using calipers. Calculate
tumor volume using the formula: (Length x Width"2) / 2.

e Randomization and Treatment: When tumors reach a volume of approximately 50-100 mm?,
randomize mice into treatment groups (n=8-10 per group):

o Group 1: Vehicle control (oral gavage, daily) + Isotype control antibody (intraperitoneal
injection, twice weekly)

o Group 2: Anlotinib (e.g., 6 mg/kg, oral gavage, daily) + Isotype control antibody

o Group 3: Vehicle control + Anti-PD-1 antibody (e.g., 10 mg/kg, intraperitoneal injection,
twice weekly)
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o Group 4: Anlotinib + Anti-PD-1 antibody

e Monitoring: Continue treatment and monitor tumor volume and body weight 2-3 times per
week. Observe mice for any signs of toxicity.

o Endpoint: Euthanize mice when tumors reach a predetermined size (e.g., 1500 mm?) or at
the end of the study period.

» Tissue Collection: At the endpoint, tumors and spleens can be harvested for further analysis
(e.g., flow cytometry, immunohistochemistry).

Protocol 3: Flow Cytometry Analysis of Tumor-
Infiltrating Immune Cells

Objective: To characterize and quantify immune cell populations within the tumor
microenvironment.

Materials:

Tumor tissue

e RPMI-1640 medium

e Collagenase D

e DNase |

o Fetal Bovine Serum (FBS)

» Red Blood Cell (RBC) Lysis Buffer

o FACS buffer (PBS with 2% FBS)

e Fc block (anti-CD16/32)

o Fluorescently conjugated antibodies against immune cell markers (e.g., CD45, CD3, CD4,
CDS8, FoxP3, F4/80, Gr-1)
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e Live/dead stain
e Flow cytometer
Procedure:

o Tumor Digestion: Mince the tumor tissue and digest in RPMI containing Collagenase D and
DNase | for 30-60 minutes at 37°C with agitation to obtain a single-cell suspension.[10]

o Cell Filtration and Lysis: Pass the digested tissue through a 70 um cell strainer. Lyse red
blood cells using RBC Lysis Buffer.

o Cell Staining:
o Wash the cells with FACS buffer and stain with a live/dead dye.
o Block Fc receptors with Fc block.

o Incubate cells with a cocktail of fluorescently labeled antibodies for surface markers for 30
minutes on ice.

o For intracellular staining (e.g., FoxP3), fix and permeabilize the cells according to the
manufacturer's protocol, followed by incubation with the intracellular antibody.

o Data Acquisition: Acquire data on a flow cytometer.

o Data Analysis: Analyze the data using flow cytometry software to identify and quantify
different immune cell populations.

Protocol 4: Cytokine Measurement by ELISA

Objective: To measure the concentration of cytokines in serum or cell culture supernatants.
Materials:
o ELISA plate pre-coated with capture antibody

e Serum samples or cell culture supernatants
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» Detection antibody (biotinylated)
e Streptavidin-HRP

e TMB substrate

e Stop solution (e.g., 2N H2S04)

» Wash buffer

o Assay diluent

e Recombinant cytokine standards
e Microplate reader

Procedure:

o Sample and Standard Preparation: Prepare serial dilutions of the recombinant cytokine
standard in assay diluent. Dilute samples as needed.

e Assay:

o Add standards and samples to the wells of the ELISA plate and incubate for 2 hours at

room temperature.
o Wash the plate multiple times with wash buffer.
o Add the detection antibody to each well and incubate for 1-2 hours at room temperature.
o Wash the plate.
o Add Streptavidin-HRP and incubate for 20-30 minutes at room temperature in the dark.
o Wash the plate.

o Add TMB substrate and incubate for 15-30 minutes at room temperature in the dark until a

color develops.

© 2025 BenchChem. All rights reserved. 8/13 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1662124?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

o Add stop solution to each well.

o Absorbance Measurement: Read the absorbance at 450 nm using a microplate reader.

o Data Analysis: Generate a standard curve by plotting the absorbance versus the
concentration of the standards. Use the standard curve to determine the concentration of the
cytokine in the samples.[11][12]

Visualizations
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Caption: Synergistic mechanism of anlotinib and immunotherapy in the TME.
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Caption: General workflow for in vivo syngeneic mouse model studies.
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Caption: Anlotinib inhibits multiple signaling pathways involved in tumor growth.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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